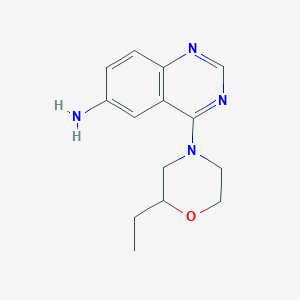

4-(2-エチルモルホリノ)キナゾリン-6-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Ethylmorpholino)quinazolin-6-amine” is a synthetic compound that has attracted significant interest in scientific research due to its unique physical and chemical properties. It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular formula of “4-(2-Ethylmorpholino)quinazolin-6-amine” is C14H18N4O, and its molecular weight is 258.325. The InChI code is 1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactivity of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .Physical And Chemical Properties Analysis

The physical form of “4-(2-Ethylmorpholino)quinazolin-6-amine” is a powder . It is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.作用機序

Target of Action

4-(2-Ethylmorpholino)quinazolin-6-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial activity . The primary targets of this compound appear to be the biofilm formation and virulence factors in Pseudomonas aeruginosa . It’s also suggested that quinazolinone derivatives could be potential Werner (WRN) helicase inhibitors , which are involved in DNA repair and replication, thus playing a role in cancer cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . In terms of its anticancer activity, it’s suggested that the compound may inhibit WRN helicase, thereby affecting DNA repair and replication .

Biochemical Pathways

The affected pathways primarily involve the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, the compound disrupts the formation of biofilms, a key factor in the bacteria’s pathogenicity and resistance to antibiotics . In terms of its anticancer activity, the compound may affect the DNA damage response pathway by inhibiting WRN helicase .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and resistance to antibiotics . It also impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential . In terms of its anticancer activity, the compound may inhibit the proliferation of cancer cells by affecting DNA repair and replication .

実験室実験の利点と制限

4-(2-Ethylmorpholino)quinazolin-6-amine has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, one of the limitations of this compound is that it has not been extensively studied in clinical trials and its safety and efficacy in humans are not well understood.

将来の方向性

There are several future directions for research on 4-(2-Ethylmorpholino)quinazolin-6-amine. One of the future directions is to study the safety and efficacy of this compound in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Another future direction is to study the potential of this compound as a therapeutic agent for other diseases such as viral infections and autoimmune disorders.

Conclusion

In conclusion, 4-(2-Ethylmorpholino)quinazolin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

合成法

The synthesis of 4-(2-Ethylmorpholino)quinazolin-6-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-ethylmorpholine with 6-aminoquinazoline in the presence of a catalyst such as palladium on charcoal. This reaction results in the formation of 4-(2-Ethylmorpholino)quinazolin-6-amine as the final product.

科学的研究の応用

- キナゾリン-6-アミン誘導体は、潜在的な抗がん剤として有望視されています。 研究者は、これらの化合物が癌細胞の増殖と増殖を阻害する効果について研究しています 。作用機序や特定の腫瘍タイプに関するさらなる調査が進行中です。

- キナゾリノンは、抗菌性を示します。これらの化合物は、薬剤耐性菌を含むさまざまな細菌株に対して評価されています。 新規抗生物質としての可能性は、活発な研究分野です .

- 一部のキナゾリノン誘導体は、抗けいれん特性を示します。 研究者は、これらの化合物が発作抑制と神経興奮性に及ぼす影響を調べてきました .

- キナゾリンは、その抗真菌効果について研究されています。 これらの化合物は、新しい抗真菌薬を開発するためのリード化合物となる可能性があります .

- キナゾリン系分子は、パーキンソン病の文脈で研究されています。 これらの化合物が神経保護効果を有し、ドーパミン経路を調節する可能性は注目されています .

抗がん特性

抗菌活性

抗けいれんの可能性

抗真菌活性

パーキンソン病研究

Safety and Hazards

特性

IUPAC Name |

4-(2-ethylmorpholin-4-yl)quinazolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPHPIWIGORPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1492862-09-5 |

Source

|

| Record name | 4-(2-ethylmorpholino)quinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)